
2-Ethoxyethanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethanol carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and chemical applications. This compound is known for its utility as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethanol carbamate typically involves the reaction of 2-ethoxyethanol with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2-ethoxyethanol with ethyl isocyanate under mild conditions to form the carbamate ester. The reaction can be carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs continuous synthesis methods to ensure high efficiency and yield. One such method involves the direct utilization of carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is environmentally friendly and allows for the production of carbamates with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces amines.
Substitution: Produces substituted carbamates with different functional groups.
Scientific Research Applications
2-Ethoxyethanol carbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs with carbamate functional groups.
Industry: Applied in the production of agrochemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-ethoxyethanol carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets often include enzymes involved in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
- Methyl Carbamate
- Ethyl Carbamate
- Butyl Carbamate
Comparison: 2-Ethoxyethanol carbamate is unique due to its ethoxy group, which imparts different solubility and reactivity properties compared to other carbamates. For instance, ethyl carbamate is commonly found in fermented foods and beverages and is known for its potential carcinogenicity, whereas this compound is primarily used in industrial applications .
Properties
CAS No. |
628-65-9 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-ethoxyethyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3,(H2,6,7) |
InChI Key |
SUTGPOOOBVWLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
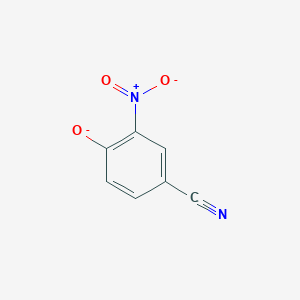
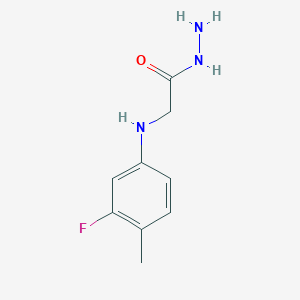
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
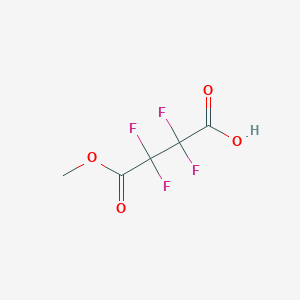
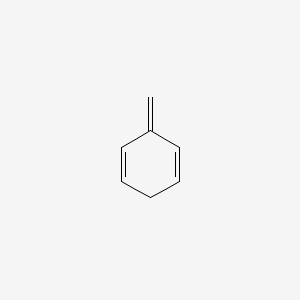
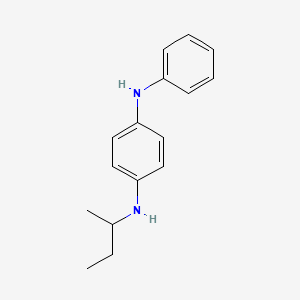
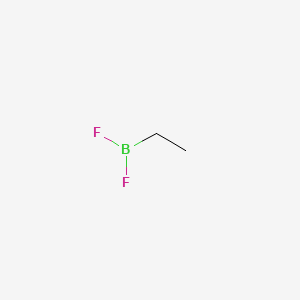
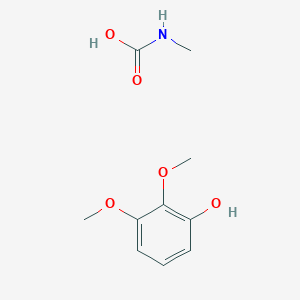
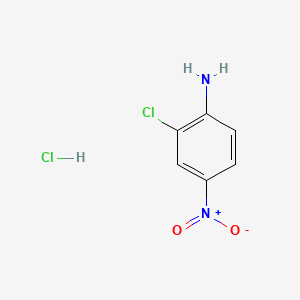
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
